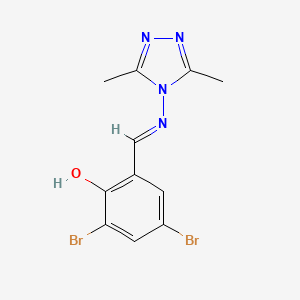![molecular formula C30H22ClFN4 B11672258 6-chloro-2-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B11672258.png)
6-chloro-2-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlor-2-[5-(2-Fluorphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylchinazolin ist eine komplexe organische Verbindung, die zur Chinazolin-Familie gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Chinazolin-Kern umfasst, der mit verschiedenen funktionellen Gruppen substituiert ist, darunter Chlor-, Fluor- und Methylphenylgruppen. Das Vorhandensein dieser Substituenten verleiht der Verbindung spezifische chemische und physikalische Eigenschaften, was sie in verschiedenen Bereichen der wissenschaftlichen Forschung interessant macht.
Vorbereitungsmethoden
Die Synthese von 6-Chlor-2-[5-(2-Fluorphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylchinazolin umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Die Syntheseroute kann folgende Schritte umfassen:
Bildung des Pyrazolinrings: Dieser Schritt umfasst die Reaktion von 2-Fluorbenzaldehyd mit 4-Methylacetophenon in Gegenwart einer Base, um das entsprechende Chalkon zu bilden. Das Chalkon wird dann mit Hydrazinhydrat cyclisiert, um den Pyrazolinring zu bilden.
Synthese des Chinazolin-Kerns: Der Chinazolin-Kern wird durch Reaktion von 2-Aminobenzonitril mit Benzaldehydderivaten unter sauren Bedingungen synthetisiert.
Kupplungsreaktionen: Der letzte Schritt beinhaltet die Kupplung des Pyrazolinrings mit dem Chinazolin-Kern unter Verwendung geeigneter Kupplungsreagenzien und -bedingungen.
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung dieser Syntheserouten umfassen, um die Ausbeute, Reinheit und Kosteneffizienz zu verbessern.
Analyse Chemischer Reaktionen
6-Chlor-2-[5-(2-Fluorphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylchinazolin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Chinazolinderivaten mit unterschiedlichen Oxidationsstufen führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion spezifischer funktioneller Gruppen innerhalb des Moleküls führt.
Substitution: Die Chlor- und Fluorsubstituenten in der Verbindung können nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen, was zur Bildung neuer Derivate führt.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperatur- und Druckbedingungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
6-Chlor-2-[5-(2-Fluorphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylchinazolin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, Antikrebs- und entzündungshemmende Eigenschaften.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Krankheiten abzielen.
Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkungsmechanismus von 6-Chlor-2-[5-(2-Fluorphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylchinazolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkungen ausüben, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu Antikrebswirkungen führt. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen vom jeweiligen biologischen Kontext und den in der Verbindung vorhandenen funktionellen Gruppen ab.
Vergleich Mit ähnlichen Verbindungen
6-Chlor-2-[5-(2-Fluorphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylchinazolin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
N-(3-Chlor-2-methylphenyl)-4-(4-fluorphenyl)-1,3-thiazol-2-amin: Diese Verbindung weist einige strukturelle Ähnlichkeiten auf, unterscheidet sich jedoch durch das Vorhandensein eines Thiazolrings anstelle eines Chinazolin-Kerns.
(5-Chlor-6-fluorpyridin-2-yl)methanamin: Diese Verbindung hat einen Pyridinring mit Chlor- und Fluorsubstituenten, was sie strukturell verwandt, aber in ihrer Kernstruktur unterschiedlich macht.
Eigenschaften
Molekularformel |
C30H22ClFN4 |
|---|---|
Molekulargewicht |
493.0 g/mol |
IUPAC-Name |
6-chloro-2-[3-(2-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
InChI |
InChI=1S/C30H22ClFN4/c1-19-11-13-20(14-12-19)27-18-28(23-9-5-6-10-25(23)32)36(35-27)30-33-26-16-15-22(31)17-24(26)29(34-30)21-7-3-2-4-8-21/h2-17,28H,18H2,1H3 |
InChI-Schlüssel |
XTHJEYZZOWCEPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672176.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11672181.png)
![N'-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide](/img/structure/B11672198.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672223.png)

![4-[(4-chlorophenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11672233.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11672235.png)
![Propan-2-yl 2-({[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11672241.png)
![N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B11672251.png)

![1-[(4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine](/img/structure/B11672259.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11672260.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B11672272.png)
![4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one](/img/structure/B11672280.png)
